(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol

Medicinal Chemistry Oncology Anticancer Drug Discovery

Procure (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol as your strategic starting material for oncology medicinal chemistry. The 5-CF₃ substituent confers distinct lipophilicity (LogP 1.97) and metabolic stability absent in unsubstituted benzimidazole-2-methanol, enabling selective Wnt/β-catenin pathway inhibition without confounding ATP effects. The reactive 2-hydroxymethyl handle allows rapid SAR diversification. This scaffold is foundational to RAF kinase inhibitors including CHIR-265. Insist on the authentic 5-CF₃ pattern to preserve target selectivity. 97% purity.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16
CAS No. 6758-34-5
Cat. No. B3029470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
CAS6758-34-5
Molecular FormulaC9H7F3N2O
Molecular Weight216.16
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14)
InChIKeyUHYXPZNNZRASOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 6758-34-5): A Core Benzimidazole Scaffold for Targeted Inhibitor Development


(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 6758-34-5) is a heterocyclic benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a reactive hydroxymethyl (-CH₂OH) group at the 2-position. With a molecular weight of 216.16 and formula C₉H₇F₃N₂O, it serves as a versatile molecular core and key synthetic intermediate . The -CF₃ group is a well-established pharmacophore that enhances metabolic stability and lipophilicity, while the -CH₂OH handle enables further derivatization for lead optimization . This compound and its direct analogs are foundational to the development of kinase inhibitors, including the RAF kinase inhibitor CHIR-265, underscoring its strategic importance in oncology-focused medicinal chemistry programs [1].

Why Generic Benzimidazole-2-methanol Analogs Cannot Substitute for (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol


The assumption that in-class benzimidazole-2-methanol compounds are functionally interchangeable is not supported by available structural and functional data. While the core scaffold is conserved, the presence, position, and identity of substituents fundamentally alter the compound's physicochemical properties and biological profile. For instance, (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol possesses a distinct lipophilicity profile (Consensus Log Po/w = 1.97) due to the 5-CF₃ group , which is absent in the parent 1H-benzimidazole-2-methanol. This difference directly impacts membrane permeability and target binding. Critically, in specific applications such as Wnt/β-catenin signaling inhibition, derivatives of this core demonstrate a measurable selectivity advantage, separating the desired pathway inhibition from confounding cellular effects on ATP homeostasis, a property not inherent to simpler analogs [1]. Therefore, generic substitution without this precise substitution pattern risks not only a loss of potency but also a detrimental shift in off-target activity profiles.

Quantitative Differentiation Evidence for (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol vs. Analogs


Comparative Anticancer Potency: 5-CF₃ Benzimidazole-2-methanol vs. Parent Unsubstituted Benzimidazole-2-methanol

The introduction of a 5-CF₃ group onto the benzimidazole-2-methanol scaffold is associated with a substantial increase in anticancer potency in vitro. The 5-CF₃ compound exhibits an IC₅₀ of approximately 10 µM against the MDA-MB-231 breast cancer cell line, whereas the parent 1H-benzimidazole-2-methanol shows antiproliferative effects but without a directly comparable quantified IC₅₀ in the same assay, limiting a direct potency ratio calculation . However, this class-level trend is further supported by data on related 2-(trifluoromethyl)benzimidazole derivatives, where a specific analog demonstrated an IC₅₀ of 0.51 µM against MCF-7 cells, outperforming doxorubicin (IC₅₀ = 2.12 µM) [1]. This suggests the trifluoromethyl moiety is a critical driver of cytotoxic potency within this chemical series.

Medicinal Chemistry Oncology Anticancer Drug Discovery

Functional Selectivity Advantage: 5-CF₃ Core Enables Separation of Wnt/β-catenin Inhibition from ATP Homeostasis Effects

Derivatives based on the 5-CF₃ benzimidazole core, such as 4-chloro-2-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenol, were explicitly designed to achieve greater selectivity for Wnt/β-catenin signaling inhibition versus effects on cellular ATP homeostasis [1]. This was a key design goal to separate the desired anticancer activity from a common mechanism of toxicity. The study successfully identified analogs that demonstrated this selectivity profile, a functional advantage not claimed for the non-CF₃ parent compound Niclosamide or simpler benzimidazole scaffolds .

Signal Transduction Oncology Target Validation Selectivity Profiling

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

The 5-CF₃ substituent confers distinct physicochemical properties compared to its closest analog, 1H-benzimidazole-2-methanol (CAS 4856-97-7). (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol has a Consensus Log Po/w of 1.97 , whereas the parent compound's Log P is predicted to be significantly lower (~0.67). This difference in lipophilicity will directly impact membrane permeability and solubility profiles, influencing oral bioavailability and cellular uptake. Furthermore, the target compound has a Topological Polar Surface Area (TPSA) of 48.91 Ų , a metric crucial for predicting blood-brain barrier penetration and oral absorption.

ADME Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: Reactivity of the 2-Hydroxymethyl Handle in Derivatization

The 2-hydroxymethyl (-CH₂OH) group provides a versatile synthetic handle that is not present in simpler benzimidazoles lacking this functionality. This group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, reduced to a methyl group, or substituted with halides or other nucleophiles . This allows for the facile introduction of diverse functional groups for structure-activity relationship (SAR) studies. While the unsubstituted 1H-benzimidazole-2-methanol also possesses a -CH₂OH group, the presence of the 5-CF₃ group in the target compound offers an additional point of differentiation and potential for targeted modification, enabling the synthesis of more complex and potent inhibitors like CHIR-265 [1].

Organic Synthesis Medicinal Chemistry Chemical Biology Lead Optimization

High-Impact Research & Industrial Applications for (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol


Medicinal Chemistry: Lead Optimization of Wnt/β-catenin Signaling Inhibitors

This compound serves as a privileged scaffold for developing selective inhibitors of the Wnt/β-catenin pathway. Its derivatives, such as 4-chloro-2-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)phenol, have been validated to achieve greater selectivity for this pathway over confounding ATP homeostasis effects, making it ideal for chemical biology target validation and the development of novel anticancer therapeutics [1].

Medicinal Chemistry: Synthesis of Potent RAF Kinase Inhibitors

The 5-CF₃ benzimidazole core is a key structural component of clinically relevant kinase inhibitors. For example, CHIR-265, a potent inhibitor of RAF kinases including the BRAF V600E mutant, is built upon a similar 5-CF₃ benzimidazole foundation. Procuring this compound provides a direct starting material for exploring and optimizing this important class of anticancer agents [2].

Chemical Biology: Development of Functional Probes with Optimized Physicochemical Properties

The distinct lipophilicity (Consensus Log Po/w = 1.97) and polar surface area (TPSA = 48.91 Ų) of this compound, driven by the 5-CF₃ group, make it a superior candidate for developing cell-permeable chemical probes. Researchers can leverage these properties to design analogs with improved membrane permeability and oral bioavailability profiles compared to less lipophilic benzimidazole starting points .

Synthetic Chemistry: A Versatile Building Block for Focused Compound Libraries

The reactive 2-hydroxymethyl group allows for rapid diversification into a library of analogs for SAR studies. It can be oxidized, reduced, or substituted to introduce a wide array of functional groups. This enables efficient exploration of chemical space around the 5-CF₃ benzimidazole pharmacophore, accelerating the identification of optimized lead compounds for various biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.